molecular formula C11H13N3O2S B5073909 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5073909
M. Wt: 251.31 g/mol
InChI Key: YMYRPLBFFUOPSA-UHFFFAOYSA-N
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Description

7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the fusion of a thiazole ring and a pyrimidine ring, with a morpholinomethyl group attached to the thiazole ring. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as isopropyl alcohol and may be carried out under ultrasonic activation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives, including this compound, often utilize green chemistry principles. These methods aim to achieve high yields and rapid separation of the product while minimizing environmental impact. Multicomponent reactions and the use of heterogeneous catalysts are common strategies employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include α-bromo ketones, chloroacetic acid, and various electrophilic reagents. Reaction conditions often involve the use of solvents such as isopropyl alcohol and may be carried out under ultrasonic activation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazolopyrimidine ring system’s structural similarity to purine enables it to interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(MORPHOLINOMETHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE include other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its morpholinomethyl group, which enhances its solubility and biological activity. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its diverse range of applications in scientific research and industry .

Properties

IUPAC Name

7-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-10-7-9(8-13-1-4-16-5-2-13)12-11-14(10)3-6-17-11/h3,6-7H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYRPLBFFUOPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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